Cdk7-IN-16 -

Cdk7-IN-16

Catalog Number: EVT-12545474
CAS Number:
Molecular Formula: C19H21F3N6O2S
Molecular Weight: 454.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cdk7-IN-16 is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), a crucial enzyme involved in cell cycle regulation and transcriptional control. CDK7 functions as part of a trimeric complex with cyclin H and MAT1, known as the CDK-activating kinase (CAK) complex. This complex is essential for the phosphorylation of other cyclin-dependent kinases and the carboxy-terminal domain of RNA polymerase II, thereby influencing both cell cycle progression and gene expression.

Source

Cdk7-IN-16 was developed as part of ongoing research to identify potent inhibitors of CDK7, which has been implicated in various cancers due to its role in regulating transcription and cell proliferation. The compound has been studied for its potential therapeutic applications in cancer treatment, particularly in tumors exhibiting high levels of CDK7 expression.

Classification

Cdk7-IN-16 is classified as a small molecule inhibitor targeting serine/threonine kinases, specifically designed to inhibit CDK7. Its mechanism of action involves blocking the kinase activity of CDK7, thereby disrupting its function in both cell cycle regulation and transcriptional activation.

Synthesis Analysis

Methods

The synthesis of Cdk7-IN-16 typically involves multi-step organic reactions that may include:

  1. Formation of key intermediates: Utilizing starting materials that undergo various transformations such as alkylation, acylation, or cyclization.
  2. Purification: Techniques such as column chromatography or recrystallization are employed to isolate pure compounds.
  3. Characterization: The final product is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Technical Details

The synthesis process can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to enhance yield and selectivity. Specific reagents are chosen based on their ability to facilitate desired reactions while minimizing side products.

Molecular Structure Analysis

Structure

Cdk7-IN-16 has a defined molecular structure characterized by specific functional groups that confer its inhibitory properties. The compound's structure typically includes:

  • A core scaffold that interacts with the ATP-binding site of CDK7.
  • Functional groups that enhance binding affinity and selectivity for CDK7 over other kinases.

Data

The molecular formula and mass of Cdk7-IN-16 are critical for understanding its reactivity and pharmacokinetics. For instance, the molecular weight can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Chemical Reactions Analysis

Reactions

Cdk7-IN-16 primarily undergoes interactions with the ATP-binding site of CDK7, leading to competitive inhibition. This inhibition alters the phosphorylation dynamics within the cell, particularly affecting downstream targets involved in cell cycle progression and transcription.

Technical Details

The kinetics of inhibition can be analyzed using enzyme assays where varying concentrations of Cdk7-IN-16 are tested against a fixed concentration of CDK7 and ATP. The resulting data can be used to calculate parameters like the half-maximal inhibitory concentration (IC50), providing insights into the potency of the inhibitor.

Mechanism of Action

Process

Cdk7-IN-16 inhibits CDK7 by binding to its ATP-binding pocket, preventing ATP from accessing the active site. This blockade halts the kinase activity necessary for phosphorylating substrates involved in transcriptional regulation and cell cycle progression.

Data

Studies have shown that inhibition of CDK7 leads to reduced phosphorylation of RNA polymerase II, resulting in decreased transcriptional activity. This effect can trigger apoptosis in cancer cells that rely heavily on CDK7 for survival.

Physical and Chemical Properties Analysis

Physical Properties

Cdk7-IN-16 is typically a crystalline solid at room temperature with specific melting points that can vary based on purity. Solubility characteristics are essential for determining formulation strategies in drug development.

Chemical Properties

The compound's stability under physiological conditions influences its therapeutic efficacy. Factors such as pH sensitivity, susceptibility to hydrolysis, and reactivity with biological nucleophiles are critical for assessing its potential as a drug candidate.

Applications

Cdk7-IN-16 has significant scientific applications primarily in cancer research:

  • Cancer Therapy: As an inhibitor of CDK7, it is being explored for its potential to treat various cancers characterized by aberrant CDK7 activity.
  • Research Tool: It serves as a valuable tool in biochemical assays to study the role of CDK7 in cellular processes like transcription and cell cycle regulation.
  • Biomarker Development: The expression levels of CDK7 can serve as biomarkers for certain cancer types, guiding therapeutic decisions regarding the use of inhibitors like Cdk7-IN-16.

Properties

Product Name

Cdk7-IN-16

IUPAC Name

N-[3-[2-[[(3S)-piperidin-3-yl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indol-7-yl]methanesulfonamide

Molecular Formula

C19H21F3N6O2S

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C19H21F3N6O2S/c1-31(29,30)28-15-6-2-5-12-13(9-24-17(12)15)16-14(19(20,21)22)10-25-18(27-16)26-11-4-3-7-23-8-11/h2,5-6,9-11,23-24,28H,3-4,7-8H2,1H3,(H,25,26,27)/t11-/m0/s1

InChI Key

NNZSWTQCAPHFEH-NSHDSACASA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4CCCNC4

Isomeric SMILES

CS(=O)(=O)NC1=CC=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)N[C@H]4CCCNC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.